2-(Bromomethyl)-6-phenylpyridine

Description

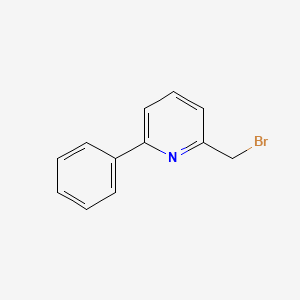

2-(Bromomethyl)-6-phenylpyridine is a brominated aromatic heterocyclic compound featuring a pyridine core substituted with a bromomethyl group at position 2 and a phenyl group at position 5. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the pyridine ring and the leaving group capability of the bromomethyl substituent.

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-(bromomethyl)-6-phenylpyridine |

InChI |

InChI=1S/C12H10BrN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

UKNNMIJHBRRZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Bromomethyl vs. Bromo: The bromomethyl group in this compound enhances its reactivity in alkylation or nucleophilic substitution compared to monobrominated analogs like 2-bromo-6-phenylpyridine. For example, the bromomethyl group can act as a leaving group or participate in cross-coupling reactions, similar to 2-Bromo-6-(bromomethyl)pyridine .

- Aldehyde vs. Ester : 6-Bromo-2-formylpyridine (aldehyde substituent) is more reactive toward nucleophilic additions (e.g., forming imines or hydrazones) compared to the ester-containing Methyl 6-bromopyridine-2-carboxylate, which is typically hydrolyzed to carboxylic acids .

- Trifluoromethyl vs. Phenyl : The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, increasing stability against oxidation but reducing nucleophilic substitution rates compared to the phenyl-substituted analog .

Q & A

Q. What mechanistic insights have been gained into the nickel-catalyzed coupling reactions involving this compound?

- Methodological Answer : In situ XAFS studies reveal Ni(0) undergoes oxidative addition to the C-Br bond, forming a Ni(II) intermediate. The rate-determining step is transmetallation with the aryl Grignard reagent. Ligands with strong σ-donor properties (e.g., PPh) accelerate this step by stabilizing Ni(II) .

Q. How does the compound’s stability under acidic or basic conditions impact its handling in synthetic workflows?

- Methodological Answer : The bromomethyl group is susceptible to hydrolysis under basic conditions (pH > 10), forming 2-(hydroxymethyl)-6-phenylpyridine. Storage at −20°C in anhydrous DCM or THF prevents degradation. Thermal stability tests (TGA) show decomposition onset at 180°C .

Q. Can computational modeling predict optimal reaction conditions for derivatizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.